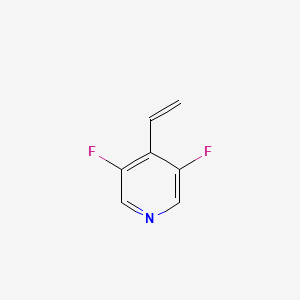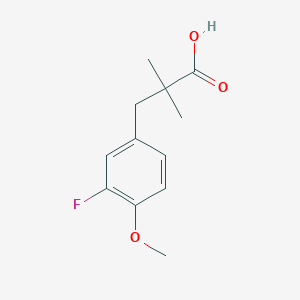
4-((3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C11H19N3O It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethoxymethyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a suitable diketone.
Coupling of the Pyrrolidine and Pyrazole Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-4-[(3R,4S)-4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole
- rac-N-[(3R,4S)-4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide
Uniqueness
rac-4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
4-[(3R,4S)-4-(ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole |
InChI |
InChI=1S/C11H19N3O/c1-3-15-8-10-4-12-6-11(10)9-5-13-14(2)7-9/h5,7,10-12H,3-4,6,8H2,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
IZMJNDJSCSTSRX-QWRGUYRKSA-N |
SMILES isomérico |
CCOC[C@@H]1CNC[C@H]1C2=CN(N=C2)C |
SMILES canónico |
CCOCC1CNCC1C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)




![Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13622773.png)






